molecular formula C22H23ClN2O7S B2779290 Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900013-01-6

Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2779290
M. Wt: 494.94
InChI Key: DAXUVOUGSNNTCL-UHFFFAOYSA-N
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Description

“Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” appears to be a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including a methyl group, a sulfonyl group, and a carboxylate group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthesis process would depend on the specific reactions used and the order in which the substituents are added.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and carboxylate groups suggests that the compound may exhibit resonance, which could affect its chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylate group could potentially undergo reactions involving nucleophilic attack, while the sulfonyl group could participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carboxylate groups could increase its solubility in polar solvents.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Ring Expansion and Derivatives Synthesis : Research has shown the preparation and rearrangement of related tetrahydropyrimidine derivatives to produce compounds with potential for further chemical manipulation, indicating a foundation for synthesizing complex molecules (Bullock et al., 1972).
  • Ionic Liquid-Promoted Synthesis : A study demonstrated an environmentally friendly synthesis method for chromone-pyrimidine coupled derivatives using ionic liquids, highlighting the potential for creating bioactive molecules with antimicrobial properties (Tiwari et al., 2018).
  • Thermodynamic Properties : The combustion energies and thermodynamic properties of related esters have been studied, which is crucial for understanding the stability and reactivity of these compounds (Klachko et al., 2020).

Pharmacological Investigations

  • Antimicrobial and Enzyme Assay Studies : Synthesized derivatives have been evaluated for in vitro antifungal and antibacterial activities, demonstrating significant potential in drug development for treating infections (Tiwari et al., 2018).
  • Cytotoxicity and Enzyme Inhibition : Studies on the structural characterization and molecular docking of dihydropyrimidine carbonitrile derivatives as potential enzyme inhibitors provide insights into the development of targeted therapies (Al-Wahaibi et al., 2021).

Molecular Docking and Structural Analysis

  • Structural Insights : X-ray diffraction and molecular docking studies on related compounds offer a foundation for understanding the interaction of these molecules with biological targets, which is crucial for drug design (Al-Wahaibi et al., 2021).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it exhibits desirable properties, such as potent antimicrobial activity, it could be further developed and optimized for use as a therapeutic agent.


Please note that these are general insights and may not accurately represent the specific properties or behaviors of the compound you’re interested in. For more accurate and detailed information, further research and experimental studies would be needed.


properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O7S/c1-4-32-15-8-5-13(6-9-15)20-19(21(26)31-3)16(24-22(27)25-20)12-33(28,29)18-11-14(23)7-10-17(18)30-2/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXUVOUGSNNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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